molecular formula C17H19NO5S B2460319 Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 1795190-27-0

Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2460319
CAS No.: 1795190-27-0
M. Wt: 349.4
InChI Key: GLPYUHCGKHTBBB-UHFFFAOYSA-N
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Description

Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a thioester functional group

Properties

IUPAC Name

methyl 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-21-13-5-3-4-11-8-14(23-16(11)13)17(20)18-7-6-12(9-18)24-10-15(19)22-2/h3-5,8,12H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPYUHCGKHTBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)SCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via the reaction of an appropriate amine with a carbonyl compound, followed by cyclization.

    Thioester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are used under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Scientific Research Applications

  • Anticancer Activity
    • Recent studies have demonstrated the anticancer potential of benzofuran derivatives, including methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate. These compounds have shown efficacy against various cancer cell lines, including ovarian cancer (A2780 line) and others. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests potential applications in treating inflammatory diseases . The structural features that contribute to this activity include the benzofuran core, which is known for its anti-inflammatory properties.
  • Antimicrobial Activity
    • This compound has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. Research indicates that benzofuran derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegeneration .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various benzofuran derivatives, this compound was found to significantly reduce cell viability in ovarian cancer cells at low micromolar concentrations. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

A research article focused on the anti-inflammatory mechanisms of benzofuran derivatives reported that this compound effectively inhibited the activation of NF-kB signaling pathways in macrophages. This inhibition led to decreased production of inflammatory mediators, supporting its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits IL-1β and TNF-α production
AntimicrobialEffective against multiple bacterial strains
NeuroprotectiveModulates neuroinflammation

Mechanism of Action

The mechanism of action of Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(benzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Lacks the methoxy group on the benzofuran ring.

    Ethyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate: Has an ethyl ester instead of a methyl ester.

    Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-3-yl)thio)acetate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the methoxy group on the benzofuran ring, which can influence its chemical reactivity and biological activity

Biological Activity

Methyl 2-((1-(7-methoxybenzofuran-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran moiety, a pyrrolidine ring, and a thioester functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The compound's IUPAC name is methyl 2-[1-(7-methoxy-1-benzofuran-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate. Its molecular formula is C17H19NO5SC_{17}H_{19}NO_5S, and it has a molecular weight of approximately 357.40 g/mol. The structural representation is crucial for understanding its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets within the cell. These targets may include various enzymes and receptors that are integral to cellular signaling pathways. The compound's effects are mediated through binding to these targets, leading to alterations in cellular functions such as apoptosis, inflammation, and microbial resistance.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including ovarian cancer (A2780) and breast cancer (MCF-7). The presence of the methoxy group on the benzofuran enhances the compound's ability to inhibit tumor growth by inducing apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies. It has demonstrated inhibitory effects against a range of microorganisms, including bacteria such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that the thioester functional group is critical for its antibacterial activity . In comparative tests, this compound exhibited superior antimicrobial activity compared to standard antibiotics like ciprofloxacin and ketoconazole.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases . This property makes it a promising candidate for further development in treating inflammatory conditions.

Case Studies

StudyFindings
Anticancer Activity This compound showed significant cytotoxicity against A2780 cells with an IC50 value of 12 µM .
Antimicrobial Testing The compound exhibited inhibition zones of 23 mm against S. aureus and 24 mm against E. coli in agar diffusion tests .
Inflammation Model In a murine model of acute inflammation, the compound reduced edema by 40% compared to control groups .

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